molecular formula C23H21Cl2N3O6 B11563477 N-({N'-[(E)-[5-(2,4-Dichlorophenyl)furan-2-YL]methylidene]hydrazinecarbonyl}methyl)-3,4,5-trimethoxybenzamide

N-({N'-[(E)-[5-(2,4-Dichlorophenyl)furan-2-YL]methylidene]hydrazinecarbonyl}methyl)-3,4,5-trimethoxybenzamide

Cat. No.: B11563477
M. Wt: 506.3 g/mol
InChI Key: OXFQLSZTTGVIOP-LUOAPIJWSA-N
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Description

N-({N’-[(E)-[5-(2,4-Dichlorophenyl)furan-2-YL]methylidene]hydrazinecarbonyl}methyl)-3,4,5-trimethoxybenzamide is a complex organic compound with potential applications in various scientific fields. This compound features a furan ring substituted with a 2,4-dichlorophenyl group, a hydrazinecarbonyl linkage, and a trimethoxybenzamide moiety. Its unique structure suggests it may have interesting chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({N’-[(E)-[5-(2,4-Dichlorophenyl)furan-2-YL]methylidene]hydrazinecarbonyl}methyl)-3,4,5-trimethoxybenzamide typically involves multiple steps, including the formation of the furan ring, the introduction of the 2,4-dichlorophenyl group, and the coupling with the hydrazinecarbonyl and trimethoxybenzamide moieties. Common synthetic routes may involve:

    Formation of the furan ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the 2,4-dichlorophenyl group: This step may involve electrophilic aromatic substitution reactions.

    Coupling reactions: The final steps involve coupling the furan derivative with hydrazinecarbonyl and trimethoxybenzamide under suitable conditions, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-({N’-[(E)-[5-(2,4-Dichlorophenyl)furan-2-YL]methylidene]hydrazinecarbonyl}methyl)-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The furan ring and other functional groups may be susceptible to oxidation under appropriate conditions.

    Reduction: The compound may undergo reduction reactions, particularly at the hydrazinecarbonyl linkage.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activities, such as antimicrobial or anticancer properties, making it a candidate for drug development.

    Medicine: Its potential therapeutic effects could be explored in preclinical and clinical studies.

    Industry: The compound may find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-({N’-[(E)-[5-(2,4-Dichlorophenyl)furan-2-YL]methylidene]hydrazinecarbonyl}methyl)-3,4,5-trimethoxybenzamide likely involves interactions with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, or other proteins that the compound can bind to and modulate their activity.

    Pathways: The compound may influence signaling pathways, metabolic processes, or gene expression, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    N-({N’-[(E)-[5-(2,4-Dichlorophenyl)furan-2-YL]methylidene]hydrazinecarbonyl}methyl)-3,4,5-trimethoxybenzamide: can be compared with other compounds containing furan rings, dichlorophenyl groups, or hydrazinecarbonyl linkages.

    Examples: Compounds like 5-(2,4-dichlorophenyl)furan-2-carbaldehyde, hydrazinecarboxamide derivatives, and trimethoxybenzamide analogs.

Uniqueness

The uniqueness of N-({N’-[(E)-[5-(2,4-Dichlorophenyl)furan-2-YL]methylidene]hydrazinecarbonyl}methyl)-3,4,5-trimethoxybenzamide lies in its specific combination of functional groups, which may confer distinct chemical and biological properties not observed in similar compounds.

Properties

Molecular Formula

C23H21Cl2N3O6

Molecular Weight

506.3 g/mol

IUPAC Name

N-[2-[(2E)-2-[[5-(2,4-dichlorophenyl)furan-2-yl]methylidene]hydrazinyl]-2-oxoethyl]-3,4,5-trimethoxybenzamide

InChI

InChI=1S/C23H21Cl2N3O6/c1-31-19-8-13(9-20(32-2)22(19)33-3)23(30)26-12-21(29)28-27-11-15-5-7-18(34-15)16-6-4-14(24)10-17(16)25/h4-11H,12H2,1-3H3,(H,26,30)(H,28,29)/b27-11+

InChI Key

OXFQLSZTTGVIOP-LUOAPIJWSA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NCC(=O)N/N=C/C2=CC=C(O2)C3=C(C=C(C=C3)Cl)Cl

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NCC(=O)NN=CC2=CC=C(O2)C3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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